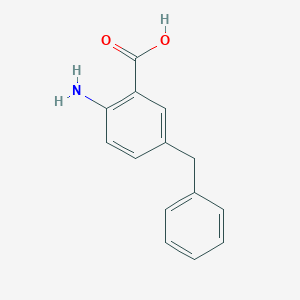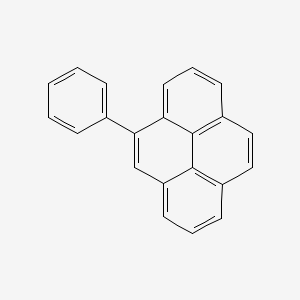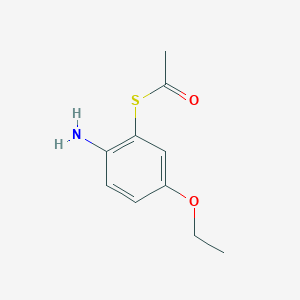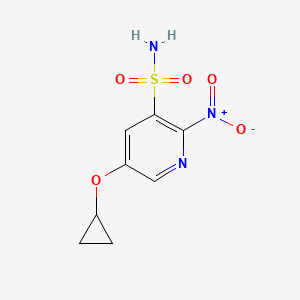
5-Cyclopropoxy-2-nitropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-nitropyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9N3O5S and a molecular weight of 259.24 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a nitro group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-nitropyridine-3-sulfonamide involves multiple steps One common method starts with the nitration of pyridine to form 3-nitropyridineThe final step involves the cyclopropoxylation of the nitropyridine-sulfonamide intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and sulfonation reactions under controlled conditions to ensure high yields and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, sulfonic acid derivatives, and substituted pyridine compounds .
Scientific Research Applications
5-Cyclopropoxy-2-nitropyridine-3-sulfonamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can participate in redox reactions, affecting cellular processes. The cyclopropoxy group contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-Nitropyridine-3-sulfonamide: Similar structure but lacks the cyclopropoxy group.
2-Nitropyridine-3-sulfonamide: Differently substituted pyridine ring.
Cyclopropoxy-2-nitropyridine: Lacks the sulfonamide group.
Uniqueness
5-Cyclopropoxy-2-nitropyridine-3-sulfonamide stands out due to the presence of all three functional groups (cyclopropoxy, nitro, and sulfonamide) on the pyridine ring, which imparts unique chemical properties and reactivity .
Properties
Molecular Formula |
C8H9N3O5S |
|---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9N3O5S/c9-17(14,15)7-3-6(16-5-1-2-5)4-10-8(7)11(12)13/h3-5H,1-2H2,(H2,9,14,15) |
InChI Key |
LIPPBFOOZAVDKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



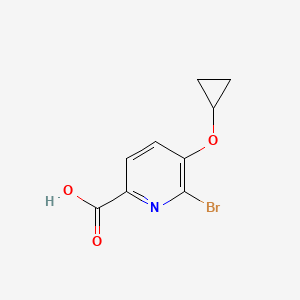
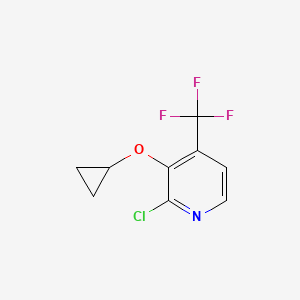
![N-[(E)-(2-methylphenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B14805347.png)

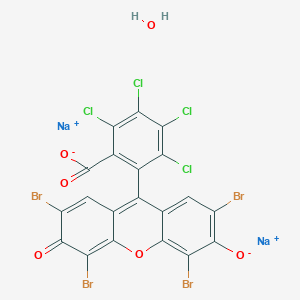
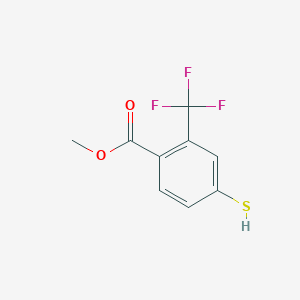
![tert-butyl N-[(1S,2R,5R)-8-azabicyclo[3.2.1]octan-2-yl]carbamate](/img/structure/B14805365.png)
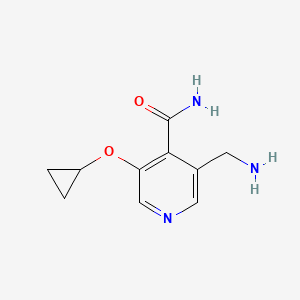
![2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14805374.png)
![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14805381.png)
